N-[1-(3,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-[1,1'-biphenyl]-4-carboxamide
Description
The compound N-[1-(3,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-[1,1'-biphenyl]-4-carboxamide features a pyrazolo[3,4-d]pyrimidinone core substituted at the N1 position with a 3,4-dimethylphenyl group and at the C5 position with a biphenyl-4-carboxamide moiety. This scaffold is structurally analogous to kinase inhibitors and epigenetic modulators, where the pyrazolo-pyrimidine core facilitates interactions with ATP-binding pockets or enzymatic active sites. The 3,4-dimethylphenyl group may enhance lipophilicity, while the biphenyl carboxamide could contribute to π-π stacking or hydrogen bonding.
Properties
IUPAC Name |
N-[1-(3,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-4-phenylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21N5O2/c1-17-8-13-22(14-18(17)2)31-24-23(15-28-31)26(33)30(16-27-24)29-25(32)21-11-9-20(10-12-21)19-6-4-3-5-7-19/h3-16H,1-2H3,(H,29,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLUNMKONDVWVET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)NC(=O)C4=CC=C(C=C4)C5=CC=CC=C5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The compound, also known as VU0501488-1 or F2823-0880, is a pyrazolo[3,4-d]pyrimidine derivative. Pyrazolo[3,4-d]pyrimidine derivatives have been identified as novel inhibitors of Cyclin-Dependent Kinase 2 (CDK2), a protein that plays a crucial role in cell cycle regulation. CDK2 inhibition is an appealing target for cancer treatment that targets tumor cells in a selective manner.
Mode of Action
The compound interacts with CDK2, inhibiting its activity and thus disrupting the cell cycle. This results in the inhibition of cell proliferation, particularly in cancer cells where CDK2 is often overactive. The compound’s interaction with CDK2 is likely due to its structural similarity to ATP, the natural substrate of CDK2.
Biochemical Analysis
Biochemical Properties
N-[1-(3,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-[1,1’-biphenyl]-4-carboxamide plays a crucial role in biochemical reactions by interacting with specific enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, thereby modulating biochemical pathways. For instance, it interacts with kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates, a process essential for various cellular functions. The nature of these interactions often involves binding to the active site of the enzyme, leading to inhibition or modulation of its activity.
Cellular Effects
The effects of N-[1-(3,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-[1,1’-biphenyl]-4-carboxamide on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. It has been observed to modulate the activity of key signaling molecules, thereby altering the downstream effects on gene expression and metabolic processes. For example, it can inhibit the proliferation of certain cancer cell lines by disrupting the signaling pathways that promote cell growth and survival.
Molecular Mechanism
The molecular mechanism of action of N-[1-(3,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-[1,1’-biphenyl]-4-carboxamide involves binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. This compound binds to the active sites of target enzymes, leading to their inhibition. Additionally, it can interact with transcription factors, thereby influencing the expression of specific genes. These molecular interactions result in the modulation of various biochemical pathways, ultimately affecting cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-[1-(3,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-[1,1’-biphenyl]-4-carboxamide have been observed to change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation. Long-term exposure to this compound in in vitro and in vivo studies has revealed its potential to induce sustained changes in cellular processes.
Dosage Effects in Animal Models
The effects of N-[1-(3,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-[1,1’-biphenyl]-4-carboxamide vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as inhibition of tumor growth in cancer models. At higher doses, it may cause toxic or adverse effects, including damage to vital organs. The threshold effects observed in these studies highlight the importance of optimizing dosage to achieve the desired therapeutic outcomes while minimizing toxicity.
Metabolic Pathways
N-[1-(3,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-[1,1’-biphenyl]-4-carboxamide is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, this compound can modulate the activity of enzymes involved in the synthesis and degradation of key metabolites, thereby influencing overall metabolic homeostasis. The effects on metabolic pathways are crucial for understanding the compound’s role in cellular physiology and its potential therapeutic applications.
Transport and Distribution
The transport and distribution of N-[1-(3,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-[1,1’-biphenyl]-4-carboxamide within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound in different cellular compartments. Understanding the transport mechanisms is essential for optimizing the delivery and efficacy of this compound in therapeutic applications.
Subcellular Localization
The subcellular localization of N-[1-(3,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-[1,1’-biphenyl]-4-carboxamide is a key factor that influences its activity and function. This compound is directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. The localization to particular subcellular regions allows the compound to interact with its target biomolecules effectively, thereby exerting its biochemical effects.
Biological Activity
N-[1-(3,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-[1,1'-biphenyl]-4-carboxamide is a member of the pyrazolo[3,4-d]pyrimidine family, which has garnered attention for its diverse biological activities. This compound is particularly noted for its potential in anticancer therapies, anti-inflammatory applications, and other medicinal uses. The following sections summarize its biological activities based on recent research findings.
Chemical Structure and Properties
The compound's structure features a pyrazolo[3,4-d]pyrimidine core, which is known for its pharmacological significance. The presence of the biphenyl and carboxamide moieties enhances its interaction with biological targets.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C21H18N6O4 |
| Molecular Weight | 402.41 g/mol |
| Solubility | Soluble in DMSO and ethanol |
The biological activity of this compound is primarily attributed to its ability to inhibit specific kinases involved in cell signaling pathways. Research indicates that pyrazolo[3,4-d]pyrimidines can inhibit the activity of kinases such as PI3K and GSK-3. These kinases play crucial roles in regulating cell growth and survival, making them significant targets in cancer therapy .
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound:
- Synergistic Effects : A study demonstrated that this compound exhibits synergistic cytotoxicity when combined with cold atmospheric plasma (CAP), enhancing its efficacy against tumor cells .
- Inhibition of Cancer Cell Proliferation : In vitro assays have shown that the compound significantly reduces the proliferation of various cancer cell lines by inducing apoptosis through the activation of caspase pathways .
Anti-inflammatory Properties
In addition to its anticancer effects, this compound has been evaluated for anti-inflammatory properties. Pyrazolo[3,4-d]pyrimidines have shown promise in reducing inflammation markers in preclinical models. These findings suggest potential applications in treating inflammatory diseases .
Case Studies
Several case studies have explored the efficacy of pyrazolo[3,4-d]pyrimidine derivatives:
- Study on Cancer Cell Lines : In a comparative analysis of 15 pyrazolopyrimidinones, two compounds were identified as prodrugs that exhibited enhanced cytotoxic effects when used with CAP treatment .
- Kinase Inhibition Study : Research focused on the inhibition of Polo-like kinase 1 (Plk1) using related compounds showed that modifications to the pyrazolo[3,4-d]pyrimidine scaffold could lead to significantly improved inhibitory activity against Plk1 .
Scientific Research Applications
Chemical Properties and Structure
The compound belongs to the class of pyrazolo[3,4-d]pyrimidine derivatives. Its molecular formula is , and it exhibits a complex structure that allows it to interact with various biological targets. The synthesis of such compounds typically involves multi-step organic reactions aimed at enhancing yield and purity.
Anticancer Properties
Research indicates that pyrazolo[3,4-d]pyrimidine derivatives exhibit significant anticancer properties. In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines. For instance:
- A549 (lung cancer) : IC50 values range from 0.016 µM to 19.56 µM.
- HCT-116 (colon cancer) : Similar efficacy observed.
The mechanism of action includes:
- Enzyme Inhibition : Targeting key enzymes involved in tumor growth.
- Apoptosis Induction : Increasing BAX/Bcl-2 ratios to promote programmed cell death.
- Cell Cycle Arrest : Inducing arrest at the S and G2/M phases of the cell cycle .
Anti-inflammatory Effects
In addition to its anticancer potential, the compound has demonstrated anti-inflammatory properties. It acts on pathways involved in inflammatory responses and has been evaluated for its ability to inhibit inflammatory cytokines .
Medicinal Applications
The compound is under investigation for various therapeutic applications:
- Cancer Treatment : Due to its ability to inhibit cancer cell growth and induce apoptosis, it is being explored as a potential therapeutic agent.
- Antimicrobial Agent : The compound's antimicrobial properties make it a candidate for developing new antimicrobial agents for industrial applications .
Industrial Applications
Given its biological activities, N-[1-(3,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-[1,1'-biphenyl]-4-carboxamide is also considered for use in:
- Pharmaceutical Development : As a building block for synthesizing more complex medicinal compounds.
- Agricultural Chemistry : Potential use in developing agrochemicals due to its antimicrobial properties.
Case Studies and Research Findings
Several studies have focused on the synthesis and application of pyrazolo[3,4-d]pyrimidine derivatives:
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural Modifications and Substituent Effects
Table 1: Key Structural Differences and Physicochemical Properties
Key Observations :
- Pyrimido[4,5-d]pyrimidinones () expand the heterocyclic system, possibly enhancing affinity but increasing synthetic complexity.
- Substituent Roles : Fluorine atoms (–3) improve metabolic stability and binding via electronegative interactions. The adamantane group () enhances lipophilicity and resistance to oxidative metabolism. Biphenyl carboxamide (target compound) may improve solubility compared to bulky adamantane derivatives.
Physicochemical and Spectroscopic Data
- Mass Spectrometry: reports m/z 589.1 [M+1] , while notes HRMS m/z 552.2460. The target compound’s molecular weight (~488) suggests a mid-range profile suitable for oral bioavailability.
- Melting Points : ’s compound melts at 175–178°C , indicating crystalline stability, whereas the target compound’s melting point remains uncharacterized.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
